N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(thiophen-2-yl)acetamide
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Description
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C19H15N3O2S and its molecular weight is 349.41. The purity is usually 95%.
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Biological Activity
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- An oxazole ring fused with a pyridine moiety.
- A thiophenyl substituent.
- An acetamide functional group.
This combination of functional groups is believed to enhance its biological activity and pharmacological profile.
Biological Activity Overview
Research has demonstrated that this compound exhibits a range of biological activities, including:
-
Antimicrobial Activity :
- The compound has shown significant activity against various bacteria and fungi. For instance, it demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentration (MIC) values as low as 0.21 µM .
- It also exhibited antifungal properties against Candida species, suggesting its potential use in treating fungal infections .
- Antioxidant Activity :
-
Cytotoxicity :
- Preliminary cytotoxicity assessments using the MTT assay revealed that the compound could inhibit the growth of cancer cell lines, indicating its potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Molecular Docking Studies : These studies have shown that the compound can bind effectively to key enzymes such as DNA gyrase, forming multiple hydrogen bonds and stabilizing interactions through pi-stacking with nucleobases . This suggests a mechanism similar to that of established antibiotics like ciprofloxacin.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the oxazole-pyridine core through cyclization reactions.
- Introduction of the thiophenyl group via electrophilic substitution.
- Acetamide formation through acylation reactions.
These synthetic routes are essential for producing derivatives with tailored biological activities.
Properties
IUPAC Name |
N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-12-15(21-17(23)10-14-8-5-9-25-14)11-16-19(20-12)24-18(22-16)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADZPXCUAAQEHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.